2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide

Description

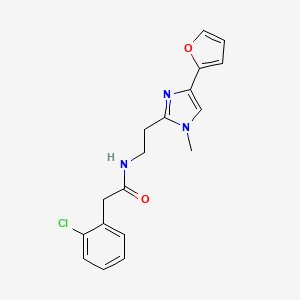

This compound features a 2-chlorophenyl group attached to an acetamide moiety, which is linked via an ethyl chain to a 1-methylimidazole ring substituted with a furan-2-yl group at the 4-position. The structural complexity of this molecule combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological and material science applications. Key features include:

- Ethyl bridge: Enhances molecular flexibility compared to rigid linkers.

- 1-Methylimidazole: Contributes to hydrogen bonding and π-stacking capabilities.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-22-12-15(16-7-4-10-24-16)21-17(22)8-9-20-18(23)11-13-5-2-3-6-14(13)19/h2-7,10,12H,8-9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHKWQJPSNQSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)CC2=CC=CC=C2Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)acetamide is a synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

- Chlorophenyl Group : Known for enhancing lipophilicity, which may improve cell membrane penetration.

- Furan Ring : Often associated with various biological activities, including anti-inflammatory and anticancer properties.

- Imidazole Moiety : Commonly found in many biologically active compounds, contributing to antimicrobial and anticancer activities.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H20ClN3O |

| Molecular Weight | 347.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, imidazole derivatives have shown promising results against various cancer cell lines. In one study, imidazole compounds demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, suggesting that structural modifications can enhance their cytotoxicity .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity. The introduction of a furan moiety was also noted to increase the selectivity towards cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored as well. Similar derivatives have been tested against multi-drug resistant strains of bacteria such as E. coli and S. aureus. In these studies, MIC values for certain imidazole derivatives ranged from 20 µM to 70 µM, indicating moderate antibacterial activity .

Comparative Analysis of Antimicrobial Efficacy

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| Imidazole Derivative A | 20 | 40 |

| Imidazole Derivative B | 30 | 60 |

| Target Compound | TBD | TBD |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Cell Proliferation : The imidazole ring is known to interfere with various cellular pathways, leading to apoptosis in cancer cells.

- Antibacterial Mechanism : Compounds with similar structures often disrupt bacterial cell wall synthesis or inhibit protein synthesis, contributing to their antimicrobial effects.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Several studies have investigated the antimicrobial properties of compounds containing imidazole and furan moieties. For instance, derivatives similar to the compound have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl substituent enhances this activity by increasing lipophilicity, facilitating membrane penetration .

-

Anticancer Properties

- Research has indicated that compounds with imidazole and furan structures exhibit significant anticancer activity. A study demonstrated that certain derivatives of imidazole could inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer . The specific compound may share these properties due to its structural similarities.

- Anti-inflammatory Effects

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various imidazole derivatives, including those similar to the compound . Results showed significant inhibition of bacterial growth in strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In vitro tests were conducted on cancer cell lines treated with synthesized analogs of the compound. The results indicated that some derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, suggesting enhanced efficacy against cancer cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, linkage groups, or heterocyclic systems:

Conformational and Crystallographic Insights

- Imidazole-Acetamide Derivatives (): Substitutions on the imidazole ring (e.g., methyl, ethenyl) significantly influence molecular conformation. For example, methyl groups at the 4-position stabilize planar amide geometries, while ethenyl groups introduce torsional strain .

- Dichlorophenyl Analogs (): Crystal structures reveal dihedral angles between aromatic rings (54.8°–77.5°) and hydrogen-bonded dimer formation (R22(10) motifs), suggesting that substituent positioning impacts packing and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.